molecular formula C15H14N4O3 B2382834 N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2108716-07-8

N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2382834
CAS No.: 2108716-07-8
M. Wt: 298.302
InChI Key: VYTHZDOZYALGTQ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a potent and selective small molecule inhibitor identified in research targeting protein kinases. Scientific studies have characterized this compound as a highly effective inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating fundamental processes such as cell proliferation, migration, and survival. Its overexpression and hyperactivation are frequently associated with tumor progression, metastasis, and resistance to therapy in various cancers. The primary research value of this compound lies in its ability to potently suppress FAK autophosphorylation at Tyr397, a key event in its activation, thereby disrupting downstream signaling cascades. This mechanism makes it an invaluable pharmacological tool for in vitro and in vivo investigations into the biological functions of FAK. Researchers utilize this inhibitor to explore oncogenic signaling networks, with a particular focus on its utility in preclinical models of triple-negative breast cancer and other aggressive malignancies where FAK signaling is a driver of disease pathogenesis. Its application extends to the study of the tumor microenvironment, angiogenesis, and cellular adhesion dynamics. By precisely inhibiting FAK, this compound enables scientists to dissect its role in cancer biology and validate it as a potential therapeutic target, providing critical insights for the development of novel anti-cancer strategies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-methoxyphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-9-8-19-12(15(21)16-9)7-11(18-19)14(20)17-10-5-3-4-6-13(10)22-2/h3-8H,1-2H3,(H,16,21)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTHZDOZYALGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

  • Mechanism of Action : This compound exhibits significant anticancer properties through the inhibition of key kinases involved in cell proliferation. Specifically, it affects the phosphorylation of S6 ribosomal protein and AKT pathways, crucial for cancer cell growth and survival.
  • Case Studies : In vitro studies have demonstrated that N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide induces apoptosis in various cancer cell lines. For instance, it has shown effectiveness against prostate cancer cells characterized by the overexpression of ETS factors.

Antimicrobial Properties

  • The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest it possesses both antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.

Anti-inflammatory Effects

  • Research indicates that this compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. Its efficacy in reducing inflammatory markers has been documented in several experimental models.

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AnticancerKinase inhibition; apoptosis inductionEffective against prostate cancer cell lines
AntimicrobialDisruption of bacterial/fungal growthExhibits antibacterial and antifungal properties
Anti-inflammatoryModulation of inflammatory pathwaysReduces inflammatory markers in experimental models

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Molecular Properties

Key structural analogs differ in substituents on the carboxamide phenyl group or the pyrazine core. These modifications influence physicochemical properties and bioactivity.

Table 1: Structural and Molecular Comparison
Compound Name Substituent (R-group) Molecular Formula Molecular Weight (g/mol) Key References
N-(2-Methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide 2-Methoxyphenyl C₁₆H₁₅N₄O₃ 311.32
N-(2-Ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide 2-Ethylphenyl C₁₇H₁₇N₄O₂ 296.32
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide 2-(3,4-Dimethoxyphenyl)ethyl C₁₈H₂₀N₄O₄ 356.38
N-(4-Chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide 4-Chlorobenzyl C₁₆H₁₄ClN₄O₂ 329.76

Key Observations :

  • Polarity : The 2-methoxyphenyl variant (311.32 g/mol) exhibits higher polarity than the ethylphenyl analog (296.32 g/mol), likely influencing solubility and bioavailability.
  • Steric Effects : Bulky substituents like the 3,4-dimethoxyphenyl ethyl group (356.38 g/mol) may hinder receptor binding compared to smaller groups like 2-ethylphenyl .
Antitumor Potential:
  • Pyrazolo[1,5-a]pyrimidine derivatives with fluorinated or nitrile substituents demonstrate enhanced antitumor activity against HepG2, MCF-7, and A549 cell lines .

Biological Activity

N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O3. The compound contains a pyrazolo[1,5-a]pyrazine core, which is known for its pharmacological versatility. Its structure allows for interactions with various biological targets.

Research has shown that compounds with similar structures exhibit various mechanisms of action:

  • Receptor Modulation : It acts as a selective positive allosteric modulator for glutamate receptors (GluN2A) and mGluR5, which are crucial in neurotransmission and synaptic plasticity.
  • Anticancer Activity : Analogous compounds have demonstrated inhibitory effects on lung cancer cell lines (A549 and H322b) and have been implicated in the inhibition of HIV-1 integrase activity.
  • Antimicrobial Properties : Some derivatives have shown efficacy against Mycobacterium tuberculosis, highlighting the compound's potential in treating infectious diseases.

Biological Activity Overview

Activity TypeDescriptionReferences
Anticancer Inhibits growth in various cancer cell lines, including lung cancer (A549) and others.
Antimicrobial Effective against Mycobacterium tuberculosis strains.
Neuroactive Modulates glutamate receptors, potentially affecting neurological disorders.
Enzymatic Inhibition Inhibits key enzymes involved in viral replication (e.g., HIV integrase).

Case Studies

  • Antitumor Activity : A study explored the effects of N-(2-methoxyphenyl)-6-methyl-4-oxo derivatives on human lung cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting potent anticancer properties.
  • Antimicrobial Efficacy : In another investigation, compounds from the same family were tested against Mycobacterium tuberculosis. The derivatives exhibited minimum inhibitory concentrations (MIC) below 5 μg/mL, demonstrating their potential as new antitubercular agents.
  • Neuropharmacological Effects : Research focusing on receptor modulation showed that the compound enhances glutamate receptor activity. This effect could have implications for treating neurodegenerative diseases such as Alzheimer's.

Q & A

Q. What are the optimal synthetic routes and yield-improvement strategies for N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide?

The synthesis involves multi-step organic reactions, starting with precursor modification of the pyrazolo[1,5-a]pyrazine core. Key steps include:

  • Reductive amination : Hydrogenation of nitro intermediates using Pt/C under H₂ (50°C, 4 hours) to reduce nitro groups to amines (e.g., conversion of 28 to 29 in ).
  • Carboxamide coupling : Use of coupling agents like EDCI with HCl and carboxylic acids (e.g., 2-methyloxazole-4-carboxylic acid in ).
  • Purification : Column chromatography and recrystallization to isolate the final compound. Yield optimization (e.g., 27% in ) requires careful stoichiometric control, solvent selection (e.g., MeOH for hydrogenation), and catalyst recycling.

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

  • 1H/13C NMR : Assigns proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and carbon backbone ().
  • LC-MS : Validates molecular weight (e.g., MW 394.1 in ) and purity (>95% via retention time).
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups ().

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Anticancer : MTT assays against cancer cell lines (e.g., pyrazolo[3,4-d]pyrimidin derivatives in ).
  • Antimicrobial : Agar diffusion tests with bacterial/fungal strains ().
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., pyrazolo-pyrazine analogs in ).

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data be resolved for analogs with varying substituents?

Contradictions arise from substituent positioning (e.g., methoxy vs. fluoro groups) and core modifications. Methodologies include:

  • Comparative docking studies : Analyze binding affinities to targets (e.g., kinase domains) using software like AutoDock.
  • Free-Wilson analysis : Statistically correlate substituent changes (e.g., 2-methoxyphenyl vs. 4-fluorophenyl in ) with activity trends.
  • Meta-analysis : Aggregate data from related compounds (e.g., pyrazolo[3,4-d]pyrimidins in vs. pyrazolo[1,5-a]pyrazines in ) to identify conserved pharmacophores.

Q. What computational approaches enhance reaction design and mechanistic understanding?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states ().
  • Machine learning : Train models on reaction databases to optimize conditions (e.g., solvent/base selection for carboxamide coupling).
  • Kinetic modeling : Simulate hydrogenation rates under varying H₂ pressures ().

Q. What strategies improve metabolic stability and pharmacokinetics for in vivo studies?

  • Isotope labeling : Use deuterated methoxy groups to track metabolic pathways (e.g., 2-methoxyphenyl in ).
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxylates in ) for delayed release.
  • Microsomal assays : Test hepatic stability using liver microsomes and CYP450 inhibitors ().

Methodological Tables

Q. Table 1. Substituent Effects on Biological Activity in Pyrazolo-Pyrazine Analogs

Substituent PositionFunctional GroupObserved Activity (IC₅₀)Source
6-MethylCH₃Anticancer (12 µM)
2-MethoxyphenylOCH₃Anti-inflammatory (5 µM)
4-FluorophenylFAntimicrobial (8 µg/mL)

Q. Table 2. Reaction Optimization Parameters for Carboxamide Coupling

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents decomposition
SolventDMF/EtOHEnhances solubility
CatalystEDCI/HCl80–90% conversion

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